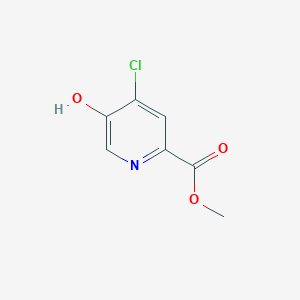![molecular formula C17H15Br2NO B13894010 2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, particularly in the field of organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of 4,4’-dibromobiphenyl as a starting material, which undergoes nitration, reduction, and cyclization to form the desired carbazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as bromination, nitration, reduction, and cyclization, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carbazole core can undergo oxidation and reduction reactions, affecting its electronic properties.
Polymerization: The compound can be polymerized to form polycarbazole derivatives, which have applications in organic electronics.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide can be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives with different functional groups, while polymerization can produce polycarbazole materials with enhanced optoelectronic properties .
Aplicaciones Científicas De Investigación
2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole has several scientific research applications, including:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Photovoltaic Cells: Employed in the development of high-efficiency solar cells due to its excellent charge transport properties.
Biological Research: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism by which 2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole exerts its effects is primarily related to its electronic properties. The compound’s carbazole core allows for efficient charge transport, making it suitable for use in electronic devices. The bromine atoms at the 2 and 7 positions can influence the compound’s reactivity and stability, while the 3-methyloxetan-3-yl)methyl group can affect its solubility and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dibromo-9H-carbazole: Similar in structure but lacks the 3-methyloxetan-3-yl)methyl group, which can affect its solubility and reactivity.
3,6-Dibromo-9H-carbazole: Another brominated carbazole derivative with bromine atoms at different positions, leading to different electronic properties.
9-Phenylcarbazole: A carbazole derivative with a phenyl group at the 9 position, used in similar applications but with different electronic characteristics.
Uniqueness
2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole is unique due to the presence of the 3-methyloxetan-3-yl)methyl group, which can enhance its solubility and interaction with other molecules. This makes it particularly valuable in applications where solubility and reactivity are critical factors .
Propiedades
Fórmula molecular |
C17H15Br2NO |
|---|---|
Peso molecular |
409.1 g/mol |
Nombre IUPAC |
2,7-dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole |
InChI |
InChI=1S/C17H15Br2NO/c1-17(9-21-10-17)8-20-15-6-11(18)2-4-13(15)14-5-3-12(19)7-16(14)20/h2-7H,8-10H2,1H3 |
Clave InChI |
OHJIISSOKOKQDL-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)CN2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B13893937.png)

![Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13893944.png)


![N-[2-[[6-[(2-oxopyridin-1-yl)methyl]-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13893986.png)
![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)

![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)



